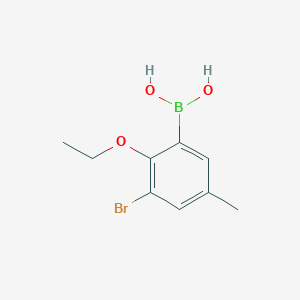

3-Bromo-2-ethoxy-5-methylphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBLZNZUELXCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584420 | |

| Record name | (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-00-6 | |

| Record name | B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-ethoxy-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of 2-Ethoxy-5-methylphenylboronic Acid

The most common method involves the bromination of 2-ethoxy-5-methylphenylboronic acid using brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction typically occurs in an inert solvent like dichloromethane or chloroform under controlled conditions.

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature

- Time: Several hours to ensure complete bromination

This method yields 3-Bromo-2-ethoxy-5-methylphenylboronic acid with good selectivity and efficiency.

Industrial Production Techniques

For large-scale production, industrial methods optimize the aforementioned synthetic routes. Continuous flow reactors may be employed to enhance reaction efficiency and control parameters such as temperature and pressure, leading to improved yield and purity.

- Use of automated systems for precision

- Continuous monitoring of reaction conditions

- Purification techniques including recrystallization or chromatography

The mechanism of action for this compound in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with aryl or vinyl halides, followed by reductive elimination to yield biaryl products.

Factors Influencing Reactivity

Several factors can influence the reactivity of this compound during synthesis:

Steric Effects: The ethoxy group at position C2 introduces steric hindrance, which may slow down transmetalation steps.

Electronic Effects: The bromo substituent at C3 acts as an electron-withdrawing group, increasing the acidity of the boronic acid and enhancing its reactivity in cross-coupling reactions.

Post-synthesis, it is crucial to confirm the structural integrity and purity of this compound using various analytical techniques:

Analytical Techniques

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies characteristic peaks corresponding to functional groups (e.g., ethoxy CH at δ 1.3–1.5 ppm) |

| LCMS | Confirms molecular ion peaks (e.g., [M+H] at m/z 258.9) |

| X-ray Crystallography | Resolves steric effects and confirms molecular structure |

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Bromo-2-ethoxy-5-methylphenylboronic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in coupling reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products: The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-2-ethoxy-5-methylphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and natural products.

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can be studied for their potential therapeutic effects. It is also used in the development of new drugs and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it important for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-ethoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Variations in the Phenyl Ring

Compound A : (3-Bromo-2-methoxy-5-methylphenyl)boronic acid

- CAS No.: 870717-99-0

- Molecular Formula : C₈H₁₀BBrO₃

- Molecular Weight : 244.89 g/mol

- Key Difference : Methoxy (-OCH₃) group at position 2 instead of ethoxy.

- Lower molecular weight may improve solubility in polar solvents .

Compound B : 3-Bromo-2-ethoxy-5-fluorophenylboronic acid

- CAS No.: 352534-82-8

- Molecular Formula : C₈H₉BBrFO₃

- Molecular Weight : 262.88 g/mol

- Key Difference : Fluorine atom at position 5 instead of methyl.

- Increased polarity may affect solubility in non-polar solvents .

Compound C : 5-Bromo-3-chloro-2-ethoxyphenylboronic acid

- CAS No.: 1451391-70-0

- Molecular Formula : C₈H₈BBrClO₃

- Molecular Weight : 279.32 g/mol

- Key Difference : Chlorine at position 3 and bromine at position 4.

- Higher molecular weight may influence purification processes .

Electronic and Steric Effects

| Parameter | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Electron-Donating Groups | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Ethoxy (-OCH₂CH₃) |

| Electron-Withdrawing Groups | None | None | Fluorine | Chlorine |

| Steric Bulk | Moderate (ethoxy) | Low (methoxy) | Moderate | High (Cl/Br) |

Key Observations :

- The ethoxy group in the target compound balances electron donation and steric bulk, making it versatile for reactions requiring moderate steric environments .

- Halogenated analogs (e.g., Compound B and C) exhibit stronger electron-withdrawing effects, which may stabilize transition states in specific catalytic cycles .

Cost-Benefit Analysis :

- The target compound is more cost-effective for large-scale synthesis compared to halogen-heavy analogs like Compound C.

- Compound A’s lower molecular weight may reduce material costs in some applications .

Biologische Aktivität

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its biological activity is increasingly recognized, especially regarding its interactions with enzymes and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent complexes with various biological targets, including enzymes and receptors. This compound can modulate enzyme activity by binding to serine and threonine residues, leading to inhibition or activation of enzymatic functions.

Target Interactions

Boronic acids, including this compound, are known to interact with:

- Proteins : They can inhibit proteasome activity, resulting in the accumulation of ubiquitinated proteins and alterations in gene expression.

- Enzymes : The reversible binding allows for modulation of enzymatic pathways crucial in various cellular processes.

This compound exhibits several biochemical properties that enhance its utility in research and potential therapeutic applications:

- Reactivity : The boronic acid group can form stable complexes with diols and other nucleophiles, making it useful in biochemical assays.

- Stability : The compound's stability in aqueous solutions is crucial for its effectiveness in laboratory settings; hydrolysis can occur over time, affecting its reactivity.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It can modulate signaling pathways, impacting cellular metabolism and gene expression.

- Toxicity : Studies indicate that it does not exhibit cytotoxic effects at certain concentrations, making it a safe candidate for further biological investigations .

Pharmacokinetics

The pharmacokinetic profile of this compound includes factors such as:

- Molecular Weight : 258.90 g/mol

- Solubility : Its solubility characteristics influence bioavailability and distribution within biological systems.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

- Cancer Research : The compound has been investigated for its ability to inhibit specific bromodomains associated with cancer progression. It shows promise as a lead compound in the development of selective inhibitors targeting BRD9, which is implicated in various cancers .

- Biological Assays : In vitro studies demonstrate that this compound can effectively displace bromodomains from chromatin without affecting other complexes, suggesting its utility in studying epigenetic regulation .

Comparison with Similar Compounds

A comparative analysis highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Ethoxy and methyl groups on the phenyl ring | Versatile reagent for biaryl synthesis |

| 3-Bromo-2-methoxy-5-methylphenylboronic acid | Methoxy instead of ethoxy group | Similar reactivity but different solubility |

| 2-Bromo-5-methylphenylboronic acid | Lacks ethoxy group | Simpler structure with less reactivity |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-bromo-2-ethoxy-5-methylphenylboronic acid, and how do substituents influence reaction efficiency?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, brominated aromatic intermediates (e.g., 3-bromo-2-ethoxy-5-methylbenzene derivatives) are reacted with bis(pinacolato)diboron under palladium catalysis . Steric hindrance from the ethoxy and methyl groups may slow coupling kinetics, requiring optimized ligand systems (e.g., SPhos or XPhos ligands) to enhance yields. Purification often involves column chromatography with ethyl acetate/hexane gradients.

- Critical Parameters : Substituent positioning (e.g., bromo at C3, ethoxy at C2) impacts boronic acid stability; electron-withdrawing groups like bromo increase acidity, enhancing reactivity in cross-couplings .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : NMR should show characteristic peaks: δ 1.3–1.5 ppm (ethoxy CH), δ 2.4–2.6 ppm (methyl group), and δ 6.8–7.2 ppm (aromatic protons) .

- X-ray Crystallography : Used to resolve steric effects of substituents on boronic acid planarity .

- LCMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 258.9) and monitor boroxine formation, a common side product .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-couplings with this boronic acid?

- Methodology : Protodeboronation is minimized by:

- Using anhydrous solvents (e.g., degassed THF) to prevent hydrolysis.

- Adding stabilizing agents like KPO or CsCO, which buffer acidic byproducts .

- Employing Pd(OAc)/SPhos catalytic systems, which reduce oxidative deboronation .

Q. How do steric and electronic effects of substituents influence this boronic acid’s reactivity in multi-component reactions?

- Steric Effects : The ethoxy group at C2 creates steric bulk, slowing transmetalation steps in cross-couplings. Computational studies (DFT) suggest rotational barriers of ~5 kcal/mol for the ethoxy group, impacting catalyst accessibility .

- Electronic Effects : The bromo substituent (C3) withdraws electron density, increasing boronic acid acidity (pKa ~8.5) and enhancing oxidative addition rates .

- Experimental Validation : Kinetic studies comparing coupling rates with analogous non-brominated boronic acids show a 30% rate increase due to bromo’s electron-withdrawing effects .

Q. What are the optimal conditions for storing this compound to prevent degradation?

- Storage Guidelines :

- Store at 0–6°C under nitrogen to inhibit boroxine formation .

- Use amber vials to prevent photodegradation of the bromo substituent.

- Monitor purity via NMR every 3–6 months; degradation manifests as new peaks near δ 7.5 ppm (deboronation byproducts) .

Data Contradiction Analysis

- Contradiction : Some studies report high coupling yields (>80%) with PdCl(dppf) , while others observe <50% yields under similar conditions .

- Resolution : Variability arises from substituent-induced steric effects. For example, ortho-ethoxy groups in this compound hinder Pd catalyst coordination, necessitating higher catalyst loadings (5–10 mol%) compared to less hindered analogs .

- Contradiction : Boronic acid stability in aqueous vs. anhydrous conditions.

- Resolution : Aqueous conditions (e.g., DME/HO) accelerate protodeboronation unless buffered with NaCO, whereas anhydrous THF stabilizes the boronic acid but slows reaction rates .

Methodological Recommendations

- Synthetic Optimization : Screen ligands (e.g., XPhos vs. SPhos) and bases (CsCO vs. KPO) to balance steric and electronic effects.

- Analytical Workflow : Combine NMR, LCMS, and X-ray to resolve structural ambiguities, particularly boroxine vs. free boronic acid .

- Biological Applications : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymatic targets, leveraging the bromo group’s halogen-bonding potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.